molecular formula C17H10FN3O2S B6423944 3-{5-[(3-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one CAS No. 337484-15-8

3-{5-[(3-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one

Cat. No. B6423944
CAS RN: 337484-15-8
M. Wt: 339.3 g/mol
InChI Key: IOHYPXPJWJJVKP-UHFFFAOYSA-N
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Description

The compound “3-{5-[(3-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one” is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry . It includes a fluorophenyl group, an amino group, a thiadiazole ring, and a chromen-2-one moiety .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For instance, Schiff bases, which have a similar structure, can be synthesized from the reaction of amines with carbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring attached to a fluorophenyl group and a chromen-2-one moiety . The fluorine atom in the fluorophenyl group would be expected to have a significant impact on the compound’s electronic properties.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amino group and the thiadiazole ring . These functional groups are often involved in chemical reactions in medicinal chemistry.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the medicinal relevance of its structural components, it could potentially have interesting biological properties .

properties

IUPAC Name

3-[5-(3-fluoroanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O2S/c18-11-5-3-6-12(9-11)19-17-21-20-15(24-17)13-8-10-4-1-2-7-14(10)23-16(13)22/h1-9H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHYPXPJWJJVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{5-[(3-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one

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